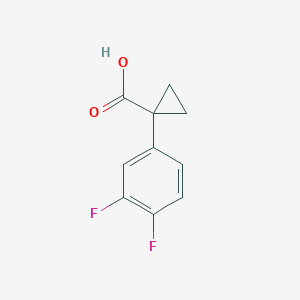

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUXTEWDOBYESO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101235318 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186347-67-1 | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186347-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101235318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support further research and application of this compound.

Core Chemical Properties

This compound is a fluorinated derivative of cyclopropanecarboxylic acid. The presence of the difluorophenyl group significantly influences its chemical and physical properties. It is a solid at room temperature and is primarily known as a key intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O₂ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| CAS Number | 186347-67-1 | [1] |

| Melting Point | 78 - 81 °C ((1R,2R)-enantiomer) | [2] |

| Boiling Point | 309.7 ± 42.0 °C (Predicted) | [1] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Water: Very slightly soluble (0.17 g/L at 25 °C, Calculated) | [3] |

| Methanol: Sparingly soluble | [4] | |

| Chloroform: Slightly soluble | [4] | |

| DMSO: Slightly soluble | [4] | |

| pKa | 4.53 ± 0.10 (Predicted) | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound has been described in several patents, often as a step in the total synthesis of Ticagrelor. Below is a representative experimental protocol adapted from the patent literature, providing a general method for its preparation.

Representative Synthesis Protocol

This protocol outlines a common synthetic route involving the cyclopropanation of a substituted styrene derivative followed by hydrolysis.

Step 1: Synthesis of 3,4-Difluorostyrene

A mixture of methyltriphenylphosphonium bromide in a suitable solvent such as toluene is treated with a strong base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the corresponding ylide. To this mixture, 3,4-difluorobenzaldehyde is added, and the reaction is stirred to afford 3,4-difluorostyrene.

Step 2: Cyclopropanation to Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

The 3,4-difluorostyrene obtained in the previous step is subjected to a cyclopropanation reaction. This is typically achieved using a catalyst, such as a dichloro(p-cymene)ruthenium(II) dimer in the presence of a chiral ligand like (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine, followed by the addition of ethyl diazoacetate.[5] This step introduces the cyclopropane ring with the desired stereochemistry.

Step 3: Hydrolysis to (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.[5] This is typically carried out by treating the ester with a base, such as sodium hydroxide, in a solvent mixture like methanol and water. Subsequent acidification of the reaction mixture yields the final product, (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the difluorophenyl ring, typically in the range of 7.0-7.5 ppm. The protons on the cyclopropane ring will appear further upfield, likely between 1.0 and 2.5 ppm, with complex splitting patterns due to cis and trans coupling. The acidic proton of the carboxylic acid group will be a broad singlet at a downfield chemical shift, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbons attached to fluorine exhibiting characteristic splitting patterns (C-F coupling). The carbons of the cyclopropane ring will appear at relatively high field, while the carbonyl carbon of the carboxylic acid will be observed in the downfield region, typically around 170-180 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹. Absorptions corresponding to C-F stretching will be observed in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 198. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Biological Role and Significance

The primary significance of this compound in the field of drug development lies in its role as a crucial building block for the synthesis of Ticagrelor. Ticagrelor is a P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome. The specific stereochemistry and the difluorophenyl moiety of the cyclopropanecarboxylic acid are essential for the biological activity of the final drug molecule.

Currently, there is no significant body of literature describing the direct biological or pharmacological activity of this compound itself. Its utility is predominantly as a synthetic intermediate.

Visualizations

Synthetic Workflow from this compound to Ticagrelor

The following diagram illustrates a generalized synthetic pathway to Ticagrelor, starting from this compound. This workflow highlights the key transformations involved in the synthesis of this important pharmaceutical agent.

Caption: Synthetic pathway from the core intermediate to Ticagrelor.

Key Chemical Reactions of this compound

This diagram outlines the fundamental chemical reactivity of the title compound, showcasing its transformation into key derivatives used in further synthetic steps.

Caption: Reactivity of the carboxylic acid functional group.

References

- 1. This compound | 186347-67-1 [amp.chemicalbook.com]

- 2. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]

- 3. CAS # 220352-36-3, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - chemBlink [chemblink.com]

- 4. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

The Cyclopropane Motif: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Cyclopropane Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a seemingly simple three-membered carbocycle, has emerged as a powerful and versatile building block in modern medicinal chemistry. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds, impart profound and often beneficial effects on the physicochemical and pharmacological properties of drug molecules. This technical guide delves into the core aspects of the biological activity of cyclopropane derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the impact of the cyclopropane moiety on drug-target interactions, pharmacokinetics, and metabolic stability, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

The Physicochemical Impact of the Cyclopropane Ring

The incorporation of a cyclopropane ring into a drug candidate can dramatically alter its properties in several key ways:

-

Conformational Rigidity: The rigid nature of the cyclopropane ring restricts the conformational freedom of a molecule. This "locking" of the bioactive conformation can lead to a significant increase in binding affinity for the target protein, as the entropic penalty of binding is reduced. This principle is crucial for enhancing potency and selectivity.[1][2]

-

Metabolic Stability: The carbon-carbon bonds within a cyclopropane ring are stronger and less accessible to metabolic enzymes, such as cytochrome P450s, compared to their linear alkyl counterparts. This inherent resistance to metabolism can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[1][3]

-

Modulation of Physicochemical Properties: Cyclopropane groups can influence a molecule's lipophilicity and aqueous solubility. This allows for fine-tuning of the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), to improve oral bioavailability and brain permeability.[3]

-

Bioisosterism: The cyclopropane ring can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a carbon-carbon double bond. This substitution can maintain or improve biological activity while favorably altering other properties like metabolic stability or synthetic accessibility.[4]

Quantitative Insights into Biological Activity

The true measure of a structural motif's utility in drug design lies in quantifiable biological data. The following tables summarize key quantitative parameters for a selection of cyclopropane derivatives across different therapeutic areas, highlighting their potency and efficacy.

Table 1: Antiviral Activity of Cyclopropane Derivatives

| Compound/Drug Name | Virus | Assay | IC50 / EC50 | Reference |

| Grazoprevir | Hepatitis C Virus (HCV) NS3/4A Protease | Enzyme Inhibition | - | [1] |

| Compound 5c | SARS-CoV-2 3CLpro | Enzyme Inhibition | 80 nM (IC50) | [5] |

| Compound 11c | SARS-CoV-2 3CLpro | Enzyme Inhibition | 120 nM (IC50) | [5] |

| Compound 5c | SARS-CoV-2 | Cell-based Assay | 12 nM (EC50) | [5] |

| Compound 11c | SARS-CoV-2 | Cell-based Assay | 11 nM (EC50) | [5] |

| Guanine Z-derivative 5b | Human Cytomegalovirus (HCMV) | Cell-based Assay | 0.27 - 0.49 µM (EC50) | [6] |

| Sydocyclopropane A | Influenza A/WSN/33 (H1N1) | Cell-based Assay | 26.7 µM (IC50) | [7] |

Table 2: Central Nervous System (CNS) Activity of Cyclopropane Derivatives

| Compound/Drug Name | Target | Assay | Ki / IC50 | Reference |

| Tasimelteon | Melatonin Receptor 1 (MT1) | Binding Affinity | 0.304 nM (Ki) | [2] |

| Tasimelteon | Melatonin Receptor 2 (MT2) | Binding Affinity | 0.07 nM (Ki) | [2] |

| PPDC | NMDA Receptor | Antagonist Activity | Potent (qualitative) | [8] |

Table 3: Pharmacokinetic Parameters of Approved Cyclopropane-Containing Drugs

| Drug Name | Parameter | Value | Reference |

| Tasimelteon | Bioavailability | 38.3% | [2] |

| Tmax | 0.5 - 1.0 hours | [2] | |

| Half-life (t1/2) | 1.3 ± 0.4 hours | [2][9] | |

| Protein Binding | 90% | [2] | |

| Grazoprevir | Tmax | 2 hours | [1] |

| Half-life (t1/2) | 31 hours | [1] | |

| Protein Binding | 98.8% | [1] |

Key Signaling Pathways and Mechanisms of Action

The biological effects of cyclopropane derivatives are realized through their interaction with specific molecular targets, often leading to the modulation of critical signaling pathways.

Inhibition of Viral Proteases: A Case Study of Coronavirus 3C-like Protease

Many antiviral drugs containing a cyclopropane moiety function by inhibiting viral proteases essential for the viral life cycle. For example, a series of cyclopropane-based inhibitors have been developed to target the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2. These inhibitors typically act as peptidomimetics, fitting into the active site of the enzyme and blocking its function.

Modulation of NMDA Receptors in the Central Nervous System

Cyclopropane derivatives have also been designed to modulate the activity of receptors in the central nervous system. For instance, certain derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. By binding to the receptor, these compounds can block the influx of calcium ions, thereby modulating neuronal excitability.

Experimental Protocols

The synthesis and biological evaluation of cyclopropane derivatives require specific and well-defined experimental procedures. Below are representative protocols for the synthesis of a cyclopropane ring and for assessing the inhibitory activity of a compound against an enzyme.

Synthesis of a Cyclopropane Derivative via Simmons-Smith Cyclopropanation

This protocol describes a common method for the formation of a cyclopropane ring from an alkene.[10][11]

Materials:

-

Alkene (1.0 eq)

-

Zinc dust (2.0 eq)

-

Copper(I) chloride (0.1 eq)

-

Diiodomethane (1.5 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of Zinc: In a flame-dried flask under an inert atmosphere (e.g., argon), add zinc dust and copper(I) chloride. Heat the mixture gently with a heat gun under vacuum and then cool to room temperature. Add anhydrous diethyl ether to the flask.

-

Reaction Setup: To the stirred suspension of the zinc-copper couple, add a solution of the alkene in anhydrous diethyl ether.

-

Addition of Diiodomethane: Add diiodomethane dropwise to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane derivative.

Enzyme Inhibition Assay

This protocol provides a general framework for determining the inhibitory potency (IC50) of a cyclopropane derivative against a specific enzyme.[12][13][14]

Materials:

-

Purified enzyme of interest

-

Enzyme-specific substrate

-

Cyclopropane derivative (inhibitor)

-

Assay buffer (optimized for pH and ionic strength)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the cyclopropane inhibitor in the appropriate assay buffer.

-

Inhibitor Dilution Series: Perform a serial dilution of the inhibitor stock solution to obtain a range of concentrations to be tested.

-

Assay Setup: In a 96-well microplate, add the assay buffer to all wells. Add the different concentrations of the inhibitor to the test wells. Include control wells containing buffer only (blank), enzyme and substrate (positive control), and enzyme and buffer (negative control).

-

Pre-incubation: Add the enzyme solution to all wells except the blank. Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time. This rate of product formation is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Conclusion

The cyclopropane ring has firmly established itself as a privileged motif in drug discovery. Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties provides medicinal chemists with a powerful tool to overcome common challenges in the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide underscore the significant impact of cyclopropane derivatives across a range of biological targets. As synthetic methodologies for the construction of complex cyclopropanes continue to advance, we can anticipate the emergence of even more innovative and effective cyclopropane-containing drugs in the future.

References

- 1. Grazoprevir - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Conformational analysis of the NMDA receptor antagonist (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) designed by a novel conformational restriction method based on the structural feature of cyclopropane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. benchchem.com [benchchem.com]

- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]

- 12. superchemistryclasses.com [superchemistryclasses.com]

- 13. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

This technical guide provides a comprehensive overview of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of active pharmaceutical ingredients. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's physicochemical properties, methods of synthesis, analytical characterization, and its significant role in pharmacology.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Source |

| CAS Number | 186347-67-1 | N/A |

| Molecular Formula | C₁₀H₈F₂O₂ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

| Boiling Point | 309.7 ± 42.0 °C (Predicted) | [2] |

| Density | 1.451 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.80 ± 0.20 (Predicted) | [2] |

| Solubility | Very slightly soluble (0.17 g/L at 25 °C) (Calculated) | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [2] |

Synthesis and Manufacturing

The synthesis of this compound is a critical step in the production of several pharmaceuticals. Various synthetic routes have been developed, often focusing on stereoselectivity to obtain the desired enantiomer. Below is a detailed experimental protocol for a common synthetic pathway.

Experimental Protocol: Synthesis via Hydrolysis of a Cyclopropanecarboxylate Ester

This method involves the hydrolysis of a trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate ester.

Materials:

-

(1R,2S,5R)-2-isoPropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate

-

Ethanol

-

45% Aqueous sodium hydroxide

-

Toluene

-

Hydrochloric acid

Procedure:

-

Dissolve (1R,2S,5R)-2-isoPropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (9.6 kg) in ethanol (13.8 kg).[4]

-

Heat the mixture with stirring to 46°C.[4]

-

Add 45% aqueous sodium hydroxide (3.1 kg) over a 20-minute period.[4]

-

Continue stirring the mixture for an additional 2 hours and 27 minutes to ensure complete hydrolysis.[4]

-

Following the reaction, the resulting trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid can be isolated and purified using standard techniques such as extraction and crystallization.[4]

A logical workflow for a multi-step synthesis starting from 3,4-Difluorobenzaldehyde is depicted below.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton. The cyclopropyl protons would appear as a complex multiplet in the aliphatic region. The aromatic protons would resonate in the downfield region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the cyclopropyl carbons, the aromatic carbons (including two attached to fluorine, which may show C-F coupling), and the carbonyl carbon of the carboxylic acid group, which is expected in the range of 170-180 ppm.[5]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is due to hydrogen bonding.[6] A strong and sharp absorption band for the carbonyl (C=O) stretch is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid.[7] Additionally, C-O stretching and O-H bending vibrations would be observed.[6]

Mass Spectrometry (MS)

Mass spectrometry would show the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the carboxyl group and other characteristic fragments of the difluorophenyl and cyclopropyl moieties.

Biological Activity and Applications

This compound is a crucial intermediate in the synthesis of Ticagrelor.[8] Ticagrelor is a potent antiplatelet medication used to prevent thrombotic events such as heart attack and stroke in patients with acute coronary syndrome.[9]

Mechanism of Action of Ticagrelor

Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor on platelets.[9][10] The P2Y₁₂ receptor is a key component in the process of platelet activation and aggregation.[10] When adenosine diphosphate (ADP) binds to the P2Y₁₂ receptor, it initiates a signaling cascade that leads to the activation of glycoprotein IIb/IIIa receptors, which in turn facilitates platelet aggregation and thrombus formation.[11]

Ticagrelor binds to a site on the P2Y₁₂ receptor that is distinct from the ADP binding site, acting as an allosteric antagonist.[9] This binding prevents the conformational change in the receptor that is necessary for ADP-mediated activation, thereby inhibiting the downstream signaling pathway.[11]

The signaling pathway inhibited by Ticagrelor is illustrated below.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for complex molecules. The primary importance of this compound lies in its role as a key intermediate for Ticagrelor, a widely used antiplatelet drug. A thorough understanding of its synthesis, characterization, and the mechanism of action of the final drug product is essential for researchers and developers in this field.

References

- 1. Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]

- 9. Ticagrelor - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

The Core Mechanism of Action of Difluorophenyl Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the difluorophenyl moiety into small molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by the two fluorine atoms—high electronegativity, metabolic stability, and the ability to form key hydrogen bonds—have led to the development of a diverse array of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action for several key classes of difluorophenyl compounds, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Diflunisal: Reversible Inhibition of Cyclooxygenase (COX) Enzymes

Diflunisal, a difluorophenyl derivative of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic and anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. Unlike aspirin, which irreversibly acetylates COX, diflunisal is a reversible inhibitor. The primary mechanism involves blocking the conversion of arachidonic acid into prostaglandin H2, a precursor for various prostaglandins that mediate inflammation, pain, and fever.

Quantitative Data: COX Inhibition

The inhibitory potency of diflunisal and other NSAIDs against COX-1 and COX-2 is typically measured by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity (COX-1/COX-2) |

| Diflunisal | 2.4 | 24.2 | 0.1 |

| Aspirin | 0.6 | 12.0 | 0.05 |

| Ibuprofen | 13.0 | 35.0 | 0.37 |

| Celecoxib | 15.0 | 0.04 | 375 |

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by diflunisal.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Test compound (e.g., Diflunisal) dissolved in DMSO

-

1 M HCl (to stop the reaction)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Enzyme Preparation: Dilute the COX enzyme to the desired concentration in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, heme, and the diluted enzyme solution.

-

Inhibitor Incubation: Add the test compound at various concentrations (or vehicle control) to the enzyme mixture and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid. Vortex and incubate for exactly 2 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 1 M HCl.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antifungal Difluorophenyl Compounds: Targeting Ergosterol Biosynthesis

A significant number of antifungal drugs, including azoles like fluconazole and oteseconazole, and morpholine derivatives, incorporate a difluorophenyl group. Their primary mechanism of action is the disruption of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.

Key Enzymatic Targets

-

Lanosterol 14α-demethylase (CYP51): This is the target of azole antifungals like fluconazole and oteseconazole. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.

-

Sterol Δ14-reductase and Sterol Δ8-Δ7-isomerase: These enzymes are inhibited by morpholine derivatives containing a 2-(2,4-difluorophenyl) substituent.

Quantitative Data: Antifungal Activity

The antifungal activity of these compounds is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Class | Organism | MIC Range (µg/mL) |

| Azoles (e.g., Fluconazole) | Candida albicans | 0.25 - 16 |

| Cryptococcus neoformans | 1 - 16 | |

| Morpholine Derivatives | Candida albicans | 0.5 - 32 |

| Aspergillus fumigatus | 1 - 64 |

Data represents a general range from various studies and can vary based on the specific compound and fungal strain.

Signaling Pathway: Ergosterol Biosynthesis

The following diagram depicts the ergosterol biosynthesis pathway and the points of inhibition by difluorophenyl-containing antifungals.

Experimental Protocol: Lanosterol 14α-Demethylase (CYP51) Inhibition Assay

This protocol describes a method to assess the inhibitory activity of compounds against CYP51.

Materials:

-

Purified human or fungal CYP51

-

NADPH-cytochrome P450 reductase (CPR)

-

Lanosterol (substrate)

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Test compound dissolved in DMSO

-

HPLC system for product analysis

Procedure:

-

Reconstitution: Prepare a reaction mixture containing CYP51, CPR, and a lipid component (e.g., L-α-1,2-dilauroyl-sn-glycero-3-phosphocholine) in the reaction buffer.

-

Inhibitor Pre-incubation: Add the test compound at various concentrations to the reconstituted enzyme system and pre-incubate for a specified time.

-

Reaction Initiation: Start the reaction by adding lanosterol and an NADPH-generating system (e.g., isocitrate and isocitrate dehydrogenase).

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base) and extract the sterols with an organic solvent (e.g., hexane).

-

HPLC Analysis: Analyze the extracted sterols by HPLC to quantify the amount of the 14-demethylated product formed.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Difluorophenyl Biguanides: Downregulation of the EGFR Signaling Pathway

Certain difluorophenyl biguanide derivatives have demonstrated anticancer activity, particularly against non-small cell lung cancer (NSCLC). The compound 1-n-heptyl-5-(3, 4-difluorophenyl) biguanide has been shown to inhibit NSCLC cell growth by downregulating the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Mechanism of Action

This class of compounds reduces the expression of EGFR, which in turn inhibits the activation of two critical downstream signaling cascades: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway. These pathways are crucial for cell proliferation, survival, and growth, and their dysregulation is a hallmark of many cancers.

Signaling Pathway: EGFR Downregulation

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of the difluorophenyl biguanide derivative.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Proteins

Western blotting is a key technique to assess the effect of an inhibitor on the expression and phosphorylation status of proteins in a signaling pathway.

Materials:

-

NSCLC cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compound (difluorophenyl biguanide derivative)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate NSCLC cells and treat them with various concentrations of the difluorophenyl biguanide derivative for a specified time. Include a vehicle-treated control group.

-

Cell Lysis and Protein Quantification: Lyse the cells using lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with other primary antibodies (e.g., for total protein levels or a loading control).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels and compare the expression levels of all proteins to the loading control.

Other Difluorophenyl Compounds

The versatility of the difluorophenyl group has led to its inclusion in compounds targeting other biological systems.

-

1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives: These compounds act as insecticidal agents by modulating the ryanodine receptor (RyR), which leads to the uncontrolled release of calcium from the endoplasmic reticulum in insect neurons.

Experimental Workflow: Insect Electrophysiology

The following diagram outlines a general workflow for an insect electrophysiology experiment to assess the neurotoxic effects of compounds like difluorophenyl pyrazole derivatives.

Conclusion

The difluorophenyl moiety is a powerful tool in drug design, enabling the development of compounds with diverse and potent mechanisms of action. From the well-established COX inhibition of diflunisal to the targeted disruption of fungal cell membrane synthesis and the modulation of critical cancer signaling pathways, difluorophenyl compounds continue to be a rich area of research and development. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive overview for scientists working to harness the full potential of this important chemical scaffold.

The Genesis and Evolution of Cyclopropanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanecarboxylic acid, a seemingly simple three-membered carbocycle bearing a carboxyl group, holds a significant position in the landscape of organic chemistry and drug discovery. Its unique strained ring system imparts distinct chemical reactivity and conformational rigidity, making it a valuable building block in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of cyclopropanecarboxylic acid. It further delves into the biological significance of its derivatives, offering detailed experimental protocols and data to serve as a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data

Cyclopropanecarboxylic acid is a colorless liquid or low-melting solid with a characteristic odor. Its key physical and spectroscopic properties are summarized in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [General Knowledge] |

| Molecular Weight | 86.09 g/mol | [General Knowledge] |

| Melting Point | 14-17 °C | [General Knowledge] |

| Boiling Point | 182-184 °C (at 760 mmHg) | [General Knowledge] |

| 94-95 °C (at 26 mmHg) | [1] | |

| pKa | 4.83 at 25 °C | [General Knowledge] |

| Density | 1.081 g/mL at 25 °C | [General Knowledge] |

| Refractive Index | n20/D 1.438 | [General Knowledge] |

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | ~1.0-1.2 (m, 4H, cyclopropyl CH₂), ~1.5 (m, 1H, cyclopropyl CH), ~11.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃) | ~8.5 (2C, cyclopropyl CH₂), ~13.5 (1C, cyclopropyl CH), ~180 (1C, COOH) |

| IR (liquid film) | ~3080 (C-H stretch, cyclopropyl), 2500-3300 (O-H stretch, broad), 1705 (C=O stretch) |

The Dawn of a New Carbocycle: Perkin's Landmark Synthesis

The history of cyclopropanecarboxylic acid is intrinsically linked to the pioneering work of William Henry Perkin Jr. In the 1880s, Perkin embarked on a series of investigations into the synthesis of small carbon rings, a concept that was met with skepticism by the scientific community at the time. His successful synthesis of cyclopropane-1,1-dicarboxylic acid in 1884, followed by its conversion to cyclopropanecarboxylic acid, marked a pivotal moment in organic chemistry, validating the existence of three-membered carbocycles.

The Perkin Alicyclic Synthesis (1884)

Perkin's initial approach involved the reaction of the sodium salt of diethyl malonate with 1,2-dibromoethane. This reaction, now known as the Perkin alicyclic synthesis, proceeds through a nucleophilic substitution followed by an intramolecular cyclization.

Experimental Protocol: Perkin's Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1,2-dibromoethane

-

Ethanol (absolute)

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

-

Diethyl malonate is added to the sodium ethoxide solution to form the sodiomalonic ester enolate.

-

1,2-dibromoethane is then added to the reaction mixture. An initial nucleophilic attack of the enolate on one of the bromine-bearing carbons occurs.

-

The resulting intermediate undergoes a second, intramolecular nucleophilic substitution, where the enolate attacks the remaining carbon bearing a bromine atom, leading to the formation of the cyclopropane ring.

-

The reaction mixture is worked up by neutralization and extraction to yield diethyl cyclopropane-1,1-dicarboxylate.

Subsequent Hydrolysis and Decarboxylation:

To obtain cyclopropanecarboxylic acid, the resulting diethyl cyclopropane-1,1-dicarboxylate was first hydrolyzed using a strong base (e.g., potassium hydroxide) to yield cyclopropane-1,1-dicarboxylic acid. This diacid was then heated, causing it to undergo decarboxylation to afford the final product, cyclopropanecarboxylic acid.

| Reaction Stage | Reagents and Conditions | Product | Reported Yield |

| Cyclization | Diethyl malonate, Sodium ethoxide, 1,2-Dibromoethane | Diethyl cyclopropane-1,1-dicarboxylate | Not explicitly stated in available summaries |

| Hydrolysis | Diethyl cyclopropane-1,1-dicarboxylate, KOH, heat | Cyclopropane-1,1-dicarboxylic acid | Good |

| Decarboxylation | Cyclopropane-1,1-dicarboxylic acid, heat | Cyclopropanecarboxylic acid | Good |

A More Direct Route: The Organic Syntheses Protocol

A more direct and widely cited method for the preparation of cyclopropanecarboxylic acid was later published in Organic Syntheses. This procedure involves the intramolecular cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis.

Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid from γ-Chlorobutyronitrile

Materials:

-

γ-Chlorobutyronitrile

-

Powdered sodium hydroxide

-

Water

-

Concentrated sulfuric acid

-

Ice

-

Ether

-

Anhydrous sodium sulfate or Drierite

Procedure:

Part A: Cyclization to Cyclopropyl Cyanide and In Situ Hydrolysis

-

In a round-bottom flask equipped with a reflux condenser, place 150 g of powdered sodium hydroxide and 103.5 g of γ-chlorobutyronitrile.

-

Mix the contents well and heat the mixture on a steam bath. A vigorous reaction will occur.

-

After the initial reaction subsides (approximately 1 hour), complete the hydrolysis of the resulting cyclopropyl cyanide by adding 500 mL of water in small portions over about 2 hours while continuing to heat.

-

Continue heating for an additional 1.5 hours with occasional stirring until the oily layer disappears.

Part B: Isolation and Purification

-

Cool the reaction mixture in an ice bath.

-

Carefully acidify the cooled solution with a mixture of 200 g of concentrated sulfuric acid and 300 g of crushed ice.

-

Cool the mixture again in an ice bath. A layer of crude cyclopropanecarboxylic acid and polymers will separate.

-

Separate the crude acid layer. Extract the aqueous layer once with 1 L of ether, stirring to avoid emulsion formation.

-

Combine the crude acid and the ether extract. Dry the combined organic phase over anhydrous sodium sulfate or Drierite.

-

Remove the ether by distillation on a steam bath.

-

Distill the residue under reduced pressure. Collect the fraction boiling at 94–95 °C at 26 mmHg.

Quantitative Data:

| Starting Material | Product | Yield | Boiling Point of Product |

| γ-Chlorobutyronitrile (1 mole) | Cyclopropanecarboxylic acid | 63.5–68 g (74–79%) | 94–95 °C / 26 mmHg |

The Evolution of Synthetic Strategies

The synthesis of cyclopropanecarboxylic acids has evolved significantly since Perkin's initial discovery. Modern methods offer greater efficiency, stereocontrol, and functional group tolerance.

Caption: Evolution of synthetic routes to cyclopropanecarboxylic acids.

Malonic Ester Synthesis

A modern variation of Perkin's original approach, the malonic ester synthesis remains a robust method for preparing cyclopropanecarboxylic acids.

Experimental Protocol: Malonic Ester Synthesis of Cyclopropanecarboxylic Acid

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

1,2-dibromoethane

-

Ethanol

-

Aqueous acid (e.g., HCl)

-

Aqueous base (e.g., NaOH or KOH)

Procedure:

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.

-

Dialkylation: The enolate is then reacted with 1,2-dibromoethane. The reaction proceeds via a double nucleophilic substitution to form diethyl cyclopropane-1,1-dicarboxylate.

-

Saponification: The resulting diester is hydrolyzed to the dicarboxylic acid by heating with a strong base, such as aqueous sodium hydroxide, followed by acidification.

-

Decarboxylation: The cyclopropane-1,1-dicarboxylic acid is then heated to induce decarboxylation, yielding cyclopropanecarboxylic acid.

Caption: Workflow for the malonic ester synthesis of cyclopropanecarboxylic acid.

Simmons-Smith Reaction

The Simmons-Smith reaction provides a powerful method for the cyclopropanation of alkenes. To synthesize cyclopropanecarboxylic acid via this route, an appropriate acrylic acid derivative is used as the starting material.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Acrylic Acid Derivative

Materials:

-

An acrylic acid ester (e.g., ethyl acrylate)

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn(Cu))

-

Anhydrous ether

Procedure:

-

Reagent Preparation: The Simmons-Smith reagent is prepared by activating zinc dust with a copper salt (e.g., copper(I) chloride) to form a zinc-copper couple.

-

Carbenoid Formation: Diiodomethane is added to a suspension of the zinc-copper couple in anhydrous ether to form the organozinc carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI).

-

Cyclopropanation: The acrylic acid ester is added to the solution of the carbenoid. The carbenoid adds across the double bond of the acrylate to form the corresponding cyclopropyl ester.

-

Hydrolysis: The resulting cyclopropyl ester is then hydrolyzed to cyclopropanecarboxylic acid using standard procedures (acidic or basic hydrolysis).

Biological Significance and Signaling Pathways

The cyclopropane ring is a "bioisostere" of a vinyl group and a gem-dimethyl group, and its incorporation into drug molecules can significantly impact their pharmacological properties, including potency, metabolic stability, and receptor binding affinity.[2] Derivatives of cyclopropanecarboxylic acid have found applications as pharmaceuticals and agrochemicals.

Tranylcypromine: An Antidepressant Targeting Monoamine Oxidase

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters in the brain, which is believed to be the mechanism behind its antidepressant effects.

Caption: Mechanism of action of Tranylcypromine.

Cilastatin: A Renal Dehydropeptidase I Inhibitor

Cilastatin is a derivative of a cyclopropanecarboxylic acid that acts as an inhibitor of the renal enzyme dehydropeptidase I.[4] This enzyme is responsible for the degradation of certain carbapenem antibiotics, such as imipenem. Cilastatin is co-administered with imipenem to prevent its inactivation in the kidneys, thereby increasing its bioavailability and therapeutic efficacy.[4]

Caption: Mechanism of action of Cilastatin.

Conclusion

From its challenging synthesis in the late 19th century to its current status as a valuable building block in medicinal chemistry, cyclopropanecarboxylic acid has had a rich and impactful history. The evolution of its synthetic methodologies reflects the broader advancements in organic chemistry, moving from classical, often harsh, reaction conditions to more sophisticated and stereoselective modern techniques. The unique properties conferred by the cyclopropane ring continue to be exploited in the design of novel therapeutics and agrochemicals, ensuring that this small, strained carbocycle will remain a molecule of significant interest to the scientific community for the foreseeable future.

References

A Comprehensive Technical Review of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid

Introduction

1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid, and particularly its stereoisomers, are crucial intermediates in the synthesis of advanced pharmaceutical compounds. The unique structural and electronic properties imparted by the difluorophenyl and cyclopropyl moieties make it a valuable building block in medicinal chemistry. The cyclopropane ring, with its inherent strain and unusual bonding, offers a rigid scaffold that can influence the conformation and biological activity of a final drug molecule.[1][2] The addition of fluorine atoms often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

This technical guide provides a detailed review of the synthesis, properties, and applications of this compound, with a primary focus on the (1R,2R)-enantiomer. This specific isomer is a key precursor to (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is a critical intermediate in the synthesis of Ticagrelor.[4][5] Ticagrelor is a P2Y12 receptor antagonist used for the prevention of thrombotic events such as heart attack and stroke.[5][6] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

The fundamental properties of the (1R,2R) isomer are summarized below. These data are compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 220352-36-3 | [7] |

| Molecular Formula | C₁₀H₈F₂O₂ | [7][8] |

| Molecular Weight | 198.17 g/mol | [7][8] |

| IUPAC Name | (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | [9][10] |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [7][11] |

| pKa | 4.53 ± 0.10 (Predicted) | [7] |

| Solubility | Very slightly soluble in water (0.17 g/L at 25 °C, Calculated). Soluble in Chloroform (Slightly), DMSO (Slightly), Methanol (Sparingly). | [7][11] |

| Form | Solid | [7] |

Synthesis and Experimental Protocols

The synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a multi-step process, often starting from 3,4-difluorobenzaldehyde or 1,2-difluorobenzene. Several synthetic routes have been reported, primarily in patent literature, focusing on producing the desired stereoisomer with high purity.

Synthetic Pathways Overview

Multiple strategies exist for the synthesis of the target carboxylic acid and its subsequent conversion to the key amine intermediate, CPA. These routes often involve stereoselective steps to ensure the correct chirality, which is essential for the efficacy of the final drug product, Ticagrelor.

Key Experimental Protocols

Protocol 1: Synthesis of (E)-3-(3,4-difluorophenyl)-2-propenoic acid [12][13]

This procedure describes the initial step in one of the most common synthetic routes, starting from 3,4-difluorobenzaldehyde.

-

A mixture of 3,4-difluorobenzaldehyde, malonic acid, pyridine, and piperidine is prepared.

-

The reaction mixture is heated to initiate a Knoevenagel condensation followed by decarboxylation.

-

After the reaction is complete, the mixture is cooled and acidified to precipitate the product.

-

The crude (E)-3-(3,4-difluorophenyl)-2-propenoic acid is filtered, washed with water, and dried.

Protocol 2: Hydrolysis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate [12]

This step is crucial for obtaining the enantiomerically pure carboxylic acid from its chiral ester precursor.

-

The chiral ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate (9.6 kg), is dissolved in ethanol (13.8 kg).[12]

-

The solution is heated with stirring to approximately 46°C.[12]

-

A 45% aqueous solution of sodium hydroxide (3.1 kg) is added over a 20-minute period.[12]

-

The mixture is stirred for approximately 2.5 hours to ensure complete saponification.[12]

-

Following hydrolysis, a standard acid-base workup is performed to isolate the trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.[12]

Protocol 3: Conversion to trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride [12][13]

The carboxylic acid is often activated by conversion to its acyl chloride for subsequent reactions, such as amide formation or Curtius rearrangement.

-

A solution of trans-(1R, 2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid (approx. 3.45 kg) in toluene (approx. 12-15 kg) is prepared.[12][13]

-

Pyridine (70 ml) is added, and the mixture is heated to 65°C.[12][13]

-

Thionyl chloride (2.3 kg) is added portion-wise over 1 hour.[12][13]

-

The reaction is stirred at 70°C for at least 3 hours until the conversion is complete, which can be monitored by analytical techniques like HPLC.[12][13]

-

The resulting solution containing the acyl chloride is typically used directly in the next step.[13]

Role in Drug Development: The Path to Ticagrelor

The primary significance of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid lies in its role as a key building block for Ticagrelor. The carboxylic acid is converted into the corresponding amine, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is then coupled with the triazolopyrimidine core of the final drug.

The conversion of the carboxylic acid to the amine (CPA) is a critical transformation. A common method is the Curtius rearrangement, which proceeds via an acyl azide intermediate.[5] However, due to the hazardous nature of azides, alternative and safer synthetic methods are continuously being explored.[5]

Biological Activity Context

While this compound itself is primarily valued as a synthetic intermediate, the broader class of cyclopropane-containing molecules exhibits a wide range of biological activities.[1] These activities include enzyme inhibition, as well as insecticidal, antimicrobial, antitumor, and antiviral properties.[1] The rigid cyclopropane scaffold serves to lock molecules into specific conformations, which can be advantageous for binding to biological targets. The incorporation of this specific difluorophenylcyclopropyl moiety into the Ticagrelor structure is essential for its potent and reversible antagonism of the P2Y12 receptor.[6]

Conclusion

This compound, particularly the (1R,2R)-isomer, is a high-value chemical intermediate with a critical application in the pharmaceutical industry. Its synthesis requires careful control of stereochemistry, and various patented routes have been developed to achieve this with high efficiency and purity. The compound's journey from a simple difluorinated aromatic starting material to its incorporation into the life-saving drug Ticagrelor highlights the importance of complex organic synthesis in modern medicine. Future research may focus on developing more economical, safer, and environmentally friendly synthetic pathways to this key building block.

References

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. Biologically Active Cyclopropanes and Cyclopropenes | Semantic Scholar [semanticscholar.org]

- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 6. WO2013124280A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

- 7. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid CAS#: 220352-36-3 [m.chemicalbook.com]

- 8. (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid | 220352-36-3 [chemicalbook.com]

- 9. (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic Acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. (1S,2S)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic Acid 95% | CAS: 1459720-31-0 | AChemBlock [achemblock.com]

- 11. CAS # 220352-36-3, (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid - chemBlink [chemblink.com]

- 12. EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes - Google Patents [patents.google.com]

- 13. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]

A Technical Guide to the Stereospecific Synthesis of Cyclopropanecarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of core methodologies for the stereospecific synthesis of cyclopropanecarboxylic acids. Cyclopropane rings are a crucial structural motif in numerous pharmaceuticals and biologically active compounds, and the ability to control their stereochemistry is paramount in drug design and development. This document details several key synthetic strategies, presenting quantitative data in structured tables, providing detailed experimental protocols, and illustrating reaction pathways and workflows with clear diagrams.

Diastereoselective Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific cyclopropanation of alkenes. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds to the alkene in a concerted fashion, preserving the stereochemistry of the double bond.[1] A key feature of this reaction is the ability of hydroxyl groups on the substrate to direct the cyclopropanation to the syn face, allowing for a high degree of diastereoselectivity in chiral allylic alcohols.[2][3]

Quantitative Data

| Substrate (Chiral Allylic Alcohol) | Reagent System | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |

| (E)-3-Penten-2-ol | Et₂Zn, CH₂I₂ (5 equiv) in CH₂Cl₂ | >95:5 | - | [4] |

| (Z)-Disubstituted Olefinic Alcohol | Zn-Cu, CH₂I₂ | >200:1 | High | [4] |

| (E)-Disubstituted Olefinic Alcohol | Zn-Cu, CH₂I₂ | <2:1 | Moderate | [4] |

| (E)-3-(Dimethylphenylsilyl)-2-propen-1-ol | Et₂Zn, CH₂I₂, (+)-DET | - (63% ee) | 69 | [5] |

| γ-Silicon Substituted Allylic Alcohols | Et₂Zn, CH₂I₂, (+)-DET | up to 92% ee | - | [5] |

Reaction Mechanism: Hydroxyl-Directed Simmons-Smith Cyclopropanation

Caption: Hydroxyl-directed Simmons-Smith reaction mechanism.

Experimental Protocol: Diastereoselective Cyclopropanation of a Chiral Allylic Alcohol

This protocol is a generalized procedure based on the principles of the Simmons-Smith reaction directed by a hydroxyl group.[2][6]

-

Preparation of the Zinc-Copper Couple: In a flame-dried flask under a nitrogen atmosphere, add zinc dust (2.0 eq) and an equal weight of copper(I) chloride. Heat the mixture gently under vacuum until the copper(I) chloride turns white, then cool to room temperature.

-

Reaction Setup: To the activated zinc-copper couple, add anhydrous diethyl ether. Stir the suspension vigorously.

-

Addition of Reagents: Add a solution of the chiral allylic alcohol (1.0 eq) in diethyl ether to the suspension. Then, add diiodomethane (1.5 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite, washing with diethyl ether. Separate the aqueous layer and extract with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired syn-cyclopropylmethanol.

Catalytic Asymmetric Cyclopropanation with Diazoacetates

Transition metal-catalyzed decomposition of diazo compounds, particularly ethyl diazoacetate (EDA), is a powerful method for generating metal-carbene intermediates that can undergo stereoselective cyclopropanation with a wide range of alkenes.[7] Chiral ligands are employed to induce enantioselectivity, with copper and cobalt complexes being particularly effective.[8][9]

Quantitative Data: Copper and Cobalt-Catalyzed Asymmetric Cyclopropanation

| Alkene | Catalyst System | Diazo Reagent | trans:cis Ratio | ee (%) (trans) | Yield (%) | Reference |

| Styrene | [Co(P1)] | Succinimidyl diazoacetate | >99:1 | 99 | 92 | [9] |

| Styrene | [Co(1)] (D2-symmetric chiral porphyrin) | Ethyl diazoacetate | - | High | High | [8] |

| Electron-deficient Olefins | [Co(1)] | Ethyl diazoacetate | High | High | High | [2] |

| Internal Olefins | Chiral bi-side arm bisoxazoline-copper(I) | Diazomalonates | - | 90-95 | up to 95 | [10] |

Catalytic Cycle: Metal-Catalyzed Asymmetric Cyclopropanation

Caption: Generalized catalytic cycle for asymmetric cyclopropanation.

Experimental Protocol: Cobalt-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol is adapted from the work of Zhang and co-workers.[9]

-

Reaction Setup: In a glovebox, add the chiral cobalt(II) catalyst [Co(P1)] (0.02 eq) to an oven-dried vial. Add toluene, followed by styrene (1.0 eq).

-

Addition of Diazo Reagent: Add a solution of succinimidyl diazoacetate (1.2 eq) in toluene to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for the specified time (typically 4-12 hours), monitoring by TLC.

-

Purification: Once the reaction is complete, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the enantioenriched cyclopropane succinimidyl ester.

-

Amide Formation: The resulting succinimidyl ester can be directly used for the synthesis of cyclopropyl carboxamides by reacting with a desired amine.

Stereospecific Synthesis from α,β-Unsaturated Carboxylic Acids

A direct and highly stereospecific method for the synthesis of cyclopropanecarboxylic acids from unmasked α,β-unsaturated carboxylic acids has been developed using a samarium-promoted reaction.[6][11] This method avoids the need for protection and deprotection steps. The reaction is completely stereospecific, with (E)-unsaturated acids yielding trans-cyclopropanecarboxylic acids and (Z)-unsaturated acids yielding the corresponding cis-isomers.[11]

Quantitative Data: Samarium-Promoted Cyclopropanation

| Substrate ((E)-α,β-Unsaturated Carboxylic Acid) | Yield (%) | Reference |

| Cinnamic acid | 85 | [11] |

| 4-Methylcinnamic acid | 82 | [11] |

| 4-Methoxycinnamic acid | 80 | [11] |

| 4-Chlorocinnamic acid | 75 | [11] |

| 4-Nitrocinnamic acid | 60 | [11] |

Proposed Reaction Pathway

Caption: Samarium-promoted direct cyclopropanation pathway.

Experimental Protocol: Samarium-Promoted Synthesis of trans-2-Phenylcyclopropanecarboxylic Acid

This protocol is based on the work by Concellón et al.[6][11]

-

Reaction Setup: To a flask containing samarium powder (6.0 eq), add a solution of (E)-cinnamic acid (1.0 eq) and iodoform (5.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Reaction: Immerse the flask in an ultrasonic cleaning bath and sonicate at room temperature for 1 hour.

-

Workup: Quench the reaction with a 1 M HCl solution and extract the mixture with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to afford trans-2-phenylcyclopropanecarboxylic acid.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[12] For the synthesis of chiral cyclopropanecarboxylic acids, a powerful strategy involves an asymmetric aldol reaction using an Evans-type oxazolidinone auxiliary, followed by a diastereoselective cyclopropanation of the resulting α,β-unsaturated intermediate, and finally, cleavage of the auxiliary.[13][14] The resulting chiral cyclopropane aldol can then be oxidized to the desired carboxylic acid.

General Workflow

Caption: Workflow for chiral auxiliary-mediated synthesis.

Experimental Protocol: Evans Aldol, Cyclopropanation, and Auxiliary Cleavage (Conceptual Outline)

This represents a multi-step sequence based on established methodologies.[13][14][15]

-

Evans Asymmetric Aldol Reaction:

-

N-Acylate the chosen Evans oxazolidinone auxiliary (e.g., (S)-4-benzyloxazolidin-2-one).

-

Generate the boron enolate of the N-acylated auxiliary using a Lewis acid (e.g., dibutylboron triflate) and a tertiary amine base (e.g., triethylamine).

-

React the enolate with an α,β-unsaturated aldehyde at low temperature (e.g., -78 °C) to achieve a syn-aldol addition with high diastereoselectivity.

-

-

Diastereoselective Cyclopropanation:

-

Subject the alkene functionality of the syn-aldol product to a directed Simmons-Smith cyclopropanation. The β-hydroxyl group will direct the methylene addition to afford the cyclopropyl-aldol with high diastereoselectivity.

-

-

Auxiliary Cleavage (Retro-Aldol):

-

Cleave the chiral auxiliary via a retro-aldol reaction. This is often achieved by forming the lithium alkoxide of the hydroxyl group, which then fragments to release the enantiopure cyclopropanecarboxaldehyde and the recovered auxiliary.

-

-

Oxidation to Carboxylic Acid:

-

Oxidize the resulting cyclopropanecarboxaldehyde to the corresponding cyclopropanecarboxylic acid using a standard oxidizing agent such as potassium permanganate or Jones reagent.

-

Enzymatic Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyclopropanes. Engineered enzymes, particularly heme proteins like variants of cytochrome P450 or myoglobin, can catalyze carbene transfer reactions with high diastereo- and enantioselectivity.[16][17] This approach is particularly valuable for producing enantiopure building blocks that can be further diversified through chemical transformations.[16]

Quantitative Data: Enzymatic Cyclopropanation

| Substrate | Enzyme | Carbene Source | Product | Diastereoselectivity | Enantioselectivity | Reference |

| Vinyl boronic acid pinacol ester | Engineered RmaNOD | Ethyl diazoacetate | cis-cyclopropylboronate | High | High | [16] |

| Vinyl boronic acid pinacol ester | Engineered RmaNOD | Ethyl diazoacetate | trans-cyclopropylboronate | High | High | [16] |

| Styrene derivatives | Engineered Myoglobin | Diazoketone | Cyclopropyl ketones | High | High | [17] |

Chemoenzymatic Workflow

Caption: Chemoenzymatic approach to diverse chiral cyclopropanes.

Experimental Protocol: General Procedure for Enzymatic Cyclopropanation

This is a generalized protocol for whole-cell biocatalytic cyclopropanation.[17][18]

-

Cell Culture and Induction: Grow a culture of E. coli expressing the engineered enzyme to a suitable optical density. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a reduced temperature.

-

Reaction Setup: Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer).

-

Reaction: To the cell suspension, add the olefin substrate and the diazo compound (carbene precursor). The reaction is typically carried out at room temperature with shaking.

-

Workup: After the reaction is complete (monitored by GC or HPLC), extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts, concentrate, and purify the product by flash column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

This guide provides a foundational understanding of several key stereospecific methods for synthesizing cyclopropanecarboxylic acids. The choice of method will depend on the specific target molecule, desired stereochemistry, available starting materials, and scalability requirements. The detailed protocols and comparative data herein are intended to assist researchers in navigating these choices and implementing these powerful synthetic strategies.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Reversal of enantioselectivity in cobalt(ii)-catalyzed asymmetric Michael–alkylation reactions: synthesis of spiro-cyclopropane-oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric cyclopropanation of styrenes catalyzed by metal complexes of D2-symmetrical chiral porphyrin: superiority of cobalt over iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3 [organic-chemistry.org]

- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 13. Stereospecific and highly stereoselective cyclopropanation reactions promoted by samarium. | Semantic Scholar [semanticscholar.org]

- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 15. youtube.com [youtube.com]

- 16. Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sas.rochester.edu [sas.rochester.edu]

- 18. Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid is a crucial chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. Its stereospecific synthesis is a key focus in the pharmaceutical industry. This guide details the primary raw materials and synthetic methodologies for its preparation, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthetic Pathways and Raw Materials

Several synthetic routes to (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid have been developed, each with distinct starting materials and methodologies. The most prominent strategies include enzymatic cyclopropanation, asymmetric cyclopropanation using chiral catalysts, and pathways involving chiral auxiliaries.

A highly efficient and stereoselective method involves the cyclopropanation of 3,4-difluorostyrene. This approach is notable for its directness and high enantioselectivity.

Primary Raw Materials for Key Synthetic Routes:

| Synthetic Route | Key Starting Material | Primary Reagents & Catalysts |

| Biocatalytic Cyclopropanation | 3,4-Difluorostyrene | Ethyl diazoacetate, Engineered Heme Protein (e.g., from Bacillus subtilis) |

| Asymmetric Catalytic Cyclopropanation | 3,4-Difluorostyrene | Ethyl diazoacetate, Rhodium catalyst (e.g., Rh₂(S-PTAD)₄), Chiral Ligand |

| Route from 3,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | Malonic acid, Pyridine, Piperidine OR Methyltriphenylphosphonium bromide, DBU |

| Route from 1,2-Difluorobenzene | 1,2-Difluorobenzene | Chloroacetyl chloride, Aluminum trichloride, Chiral oxazaborolidine catalyst, Borane dimethylsulfide complex, Triethylphosphoacetate, Sodium hydride |

| Chiral Auxiliary Route | (E)-3-(3,4-difluorophenyl)-2-propenoic acid | Oppolzer's sultam, Reagents for cyclopropanation |

Logical Synthesis Workflow: Biocatalytic Route

The following diagram illustrates a common and efficient workflow for the synthesis of the target molecule, starting from 3,4-difluorostyrene via a biocatalytic or chemically catalyzed cyclopropanation followed by hydrolysis.

Methodological & Application

Application Notes and Protocols: 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid and its derivatives as key intermediates in the synthesis of pharmaceuticals, with a primary focus on the antiplatelet agent, Ticagrelor. Detailed experimental protocols, quantitative data, and process workflows are presented to facilitate research and development in this area.

Introduction